molecular formula C17H25NO2 B1486164 Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate CAS No. 2206966-44-9

Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate

Cat. No.: B1486164
CAS No.: 2206966-44-9
M. Wt: 275.4 g/mol
InChI Key: JNHSEKJNCOZQBT-UHFFFAOYSA-N
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Description

Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopentanecarboxylate ester group, which is a five-membered ring structure with a carboxylate ester functional group. The presence of the benzyl(ethyl)amino group adds complexity to the molecule, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Cyclopentanecarboxylic acid+EthanolAcid catalystEthyl cyclopentanecarboxylate+Water\text{Cyclopentanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{Ethyl cyclopentanecarboxylate} + \text{Water} Cyclopentanecarboxylic acid+EthanolAcid catalyst​Ethyl cyclopentanecarboxylate+Water

Subsequently, the ethyl cyclopentanecarboxylate undergoes a nucleophilic substitution reaction with benzyl(ethyl)amine to form the final product:

Ethyl cyclopentanecarboxylate+Benzyl(ethyl)amineEthyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate\text{Ethyl cyclopentanecarboxylate} + \text{Benzyl(ethyl)amine} \rightarrow \text{this compound} Ethyl cyclopentanecarboxylate+Benzyl(ethyl)amine→Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase-transfer catalysts can also enhance the efficiency of the nucleophilic substitution reaction, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(ethyl)amino group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing the active amine component.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopentanecarboxylate: Lacks the benzyl(ethyl)amino group, making it less complex.

    Benzyl(ethyl)amine: Does not contain the ester group, limiting its applications.

    Cyclopentanecarboxylic acid: The parent acid of the ester, with different reactivity and properties.

Uniqueness

Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate is unique due to the combination of the cyclopentanecarboxylate ester and the benzyl(ethyl)amino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[benzyl(ethyl)amino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-18(13-14-9-6-5-7-10-14)16-12-8-11-15(16)17(19)20-4-2/h5-7,9-10,15-16H,3-4,8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSEKJNCOZQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCC2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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